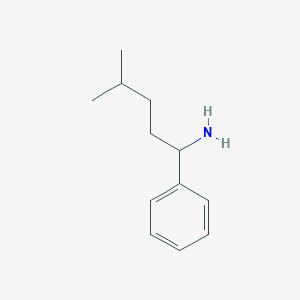

4-Methyl-1-phenylpentan-1-amine

Description

4-Methyl-1-phenylpentan-1-amine (CAS 92696-96-3) is a primary amine featuring a pentan-1-amine backbone substituted with a methyl group at the 4-position and a phenyl ring at the 1-position. Its structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

17061-54-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

4-methyl-1-phenylpentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 |

InChI Key |

IEGVLAUQRYYJJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methyl-1-phenylpentan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-1-one and phenylmagnesium bromide.

Grignard Reaction: The phenylmagnesium bromide reacts with 4-methylpentan-1-one in a Grignard reaction to form the corresponding alcohol.

Reduction: The intermediate alcohol is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-Methyl-1-phenylpentan-1-amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Methyl-1-phenylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to form saturated amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Methyl-1-phenylpentan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Properties

- Electron-Donating vs. The trifluoromethyl group (CAS 869318-89-8) is strongly electron-withdrawing, likely increasing chemical stability and resistance to oxidative metabolism, a common feature in medicinal chemistry .

- Steric Effects :

- The 4-ethylphenyl analog (CAS 1041542-59-9) adds bulk, which may reduce solubility but improve lipid membrane penetration, a trade-off in drug design .

Biological Activity

4-Methyl-1-phenylpentan-1-amine, commonly known as a synthetic cathinone, is a compound of significant interest due to its stimulant properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methyl-1-phenylpentan-1-amine belongs to a class of compounds known as phenylalkylamines. Its molecular formula is , and it has a molecular weight of approximately 247.375 g/mol. The compound features a methyl group at the 4-position and a phenyl group at the 1-position of the pentanamine chain, which contributes to its pharmacological profile.

The biological activity of 4-Methyl-1-phenylpentan-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine reuptake inhibitor , particularly affecting dopamine, norepinephrine, and serotonin transporters. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and potential euphoric effects.

Key Mechanisms:

- Dopamine Reuptake Inhibition : Increases dopamine availability, potentially leading to heightened mood and energy levels.

- Norepinephrine Reuptake Inhibition : Enhances alertness and focus.

- Serotonin Reuptake Inhibition : May contribute to mood regulation and feelings of well-being.

Stimulant Effects

Research indicates that 4-Methyl-1-phenylpentan-1-amine exhibits stimulant effects similar to other amphetamines. Users report increased energy, enhanced focus, and euphoria. However, these effects are accompanied by risks such as anxiety, paranoia, and cardiovascular issues.

Case Studies

Several case studies have documented the effects of 4-Methyl-1-phenylpentan-1-amine in both clinical and recreational settings:

- Case Study 1 : A report from emergency departments highlighted several cases of acute toxicity associated with synthetic cathinones, including 4-Methyl-1-phenylpentan-1-amine. Symptoms included tachycardia, hypertension, and agitation.

- Case Study 2 : A clinical trial assessing the pharmacokinetics of synthetic cathinones found that 4-Methyl-1-phenylpentan-1-amine was rapidly absorbed with peak plasma concentrations occurring within two hours post-administration.

Research Findings

Recent studies have focused on the pharmacological profiles and toxicological effects of 4-Methyl-1-phenylpentan-1-amine:

Toxicological Considerations

The use of 4-Methyl-1-phenylpentan-1-amine raises significant safety concerns. Reports indicate potential for addiction, severe psychological effects, and physiological stress responses. Long-term effects remain largely unstudied due to its recent emergence in the illicit drug market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.